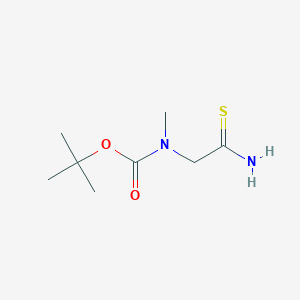

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate

Übersicht

Beschreibung

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate is a useful research compound. Its molecular formula is C8H16N2O2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate, also known by its CAS number 89226-13-1, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14N2O2S

- Molecular Weight : 190.261 g/mol

- IUPAC Name : tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate

- CAS Number : 89226-13-1

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. In vitro studies have demonstrated that this compound can effectively reduce oxidative damage in various cell lines, suggesting its potential as a protective agent in oxidative stress-related diseases .

Anticancer Activity

Recent studies have begun to explore the anticancer properties of this compound. Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a study involving human breast cancer cells indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, thereby promoting cell death .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression and oxidative stress.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation, particularly those involving reactive oxygen species (ROS).

- Direct Interaction with Cellular Components : The thioxo group in the molecule may interact with thiol groups in proteins, altering their function and stability.

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1 | MCF-7 (breast cancer) | Induction of apoptosis | |

| 2 | HepG2 (liver cancer) | Decreased cell viability | |

| 3 | HCT116 (colon cancer) | Increased ROS production |

Animal Studies

While in vitro results are promising, further research is needed in vivo to determine the efficacy and safety profile of this compound. Preliminary animal studies suggest potential therapeutic benefits; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Analyse Chemischer Reaktionen

Chemical Reactions of tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate

Tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate, with the molecular formula

, undergoes several types of chemical reactions.

1.1 Oxidation

Under specific conditions, this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this transformation include hydrogen peroxide (

) and m-chloroperbenzoic acid (m-CPBA).

1.2 Reduction

Reduction reactions can convert the carbamothioyl group to a thiol or an amine. Reducing agents such as lithium aluminum hydride (

) or sodium borohydride (

) are typically used for such reductions.

1.3 Substitution

The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group is replaced by other substituents. Nucleophiles like amines or alcohols can be employed in these reactions.

Chemical Reactions of tert-Butyl (2-amino-2-oxoethyl)methylcarbamate

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate (CAS number 94849-39-5) is a carbamate derivative used in organic synthesis.

2.1 Synthesis

The synthesis of tert-butyl (2-amino-2-oxoethyl)methylcarbamate involves several steps, sourced from chemical suppliers and utilized in research for drug development.

2.2 Reactions

This compound can participate in oxidation reactions, typically yielding oxo derivatives, while reduction processes produce amine derivatives. The choice of reagents and conditions greatly influences the products formed during these reactions.

Chemical Reactions of tert-Butyl (2-amino-2-oxoethyl)carbamate

Tert-butyl (2-amino-2-oxoethyl)carbamate (CAS 35150-09-5, CID 10910064) with the molecular formula

can be described by the SMILES notation CC(C)(C)OC(=O)NCC(=O)N .

3.1 Synthesis

(tert-butoxycarbonyl)glycine and N-methylmorpholine are dissolved in dry THF under nitrogen flow, and the solution is cooled to -20°C, followed by the addition of isobutyl chloroformate dropwise. After stirring,

solution is added .

Chemical Reactions of tert-Butyl N-(carbamothioylmethyl)carbamate

Tert-Butyl N-(carbamothioylmethyl)carbamate with the formula

has a molecular weight of 190.26 .

Data Table Summarizing Reactions and Conditions

| Compound | Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|---|

| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Oxidation | ||

| , m-CPBA | Sulfoxides, Sulfones | ||

| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Reduction | ||

| , |

text| Thiols, Amines |

| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Substitution | Amines, Alcohols | Substituted Carbamates |

| tert-Butyl (2-amino-2-oxoethyl)methylcarbamate | Oxidation | Not specified, but typically oxidants | Oxo Derivatives |

| tert-Butyl (2-amino-2-oxoethyl)methylcarbamate | Reduction | Not specified, but typically reductants | Amine Derivatives |

| tert-Butyl (2-amino-2-oxoethyl)carbamate | Synthesis | (tert-butoxycarbonyl)glycine, N-methylmorpholine, isobutyl chloroformate,

| tert-Butyl (2-amino-2-oxoethyl)carbamate |

Additional Reactions

Tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate can be reacted with various compounds using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at room temperature . Examples include reactions with:

These reactions typically involve stirring the mixture at room temperature for 18 hours, followed by dilution with ethyl acetate, washing with sodium bicarbonate and brine, and purification by chromatography .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10(4)5-6(9)13/h5H2,1-4H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZYVGBBYFHROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712377 | |

| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218944-58-2 | |

| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.